![molecular formula C10H7ClN2O3 B2804072 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid CAS No. 415679-25-3](/img/structure/B2804072.png)
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is a chemical compound with the molecular formula C10H7ClN2O3. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with chloroacetic acid under acidic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
化学反応の分析
Types of Reactions
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various halogenated derivatives .
科学的研究の応用
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes .
類似化合物との比較
Similar Compounds
- 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
- 2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
- 2-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Uniqueness
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
IUPAC Name |
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWIJVQZQEZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
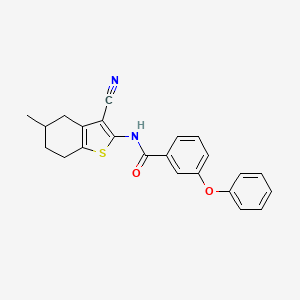
![N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2803991.png)
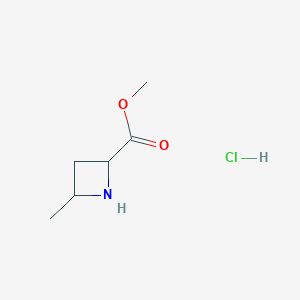
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2803995.png)
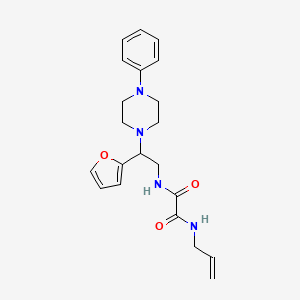
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)

![5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804000.png)
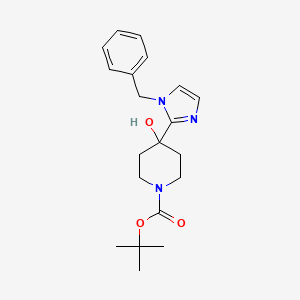
![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2804005.png)
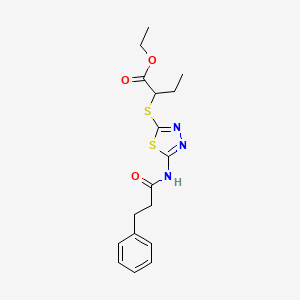
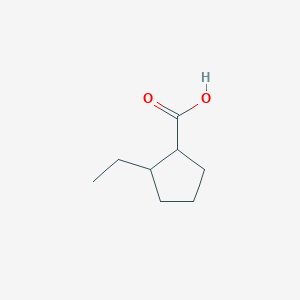
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2804008.png)
![6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride](/img/structure/B2804011.png)
